molecular formula C11H11NO4 B12083834 (2-Nitrophenyl)methyl 2-methylprop-2-enoate CAS No. 49594-71-0

(2-Nitrophenyl)methyl 2-methylprop-2-enoate

Cat. No.: B12083834
CAS No.: 49594-71-0
M. Wt: 221.21 g/mol
InChI Key: WBBKYDCLZKGNSD-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C({11})H({11})NO(_{4}). It is characterized by the presence of a nitrophenyl group attached to a methyl 2-methylprop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH({4})).

    Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.

Major Products

    Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.

    Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.

Scientific Research Applications

(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.

Comparison with Similar Compounds

(2-Nitrophenyl)methyl 2-methylprop-2-enoate can be compared with other nitrophenyl esters and methacrylate derivatives:

    (2-Nitrophenyl)methyl methacrylate: Similar in structure but lacks the methyl group on the prop-2-enoate moiety.

    (4-Nitrophenyl)methyl 2-methylprop-2-enoate: The nitro group is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.

    Methyl 2-methylprop-2-enoate: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.

The unique combination of the nitrophenyl and methacrylate groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .

Properties

CAS No.

49594-71-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(2-nitrophenyl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3

InChI Key

WBBKYDCLZKGNSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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